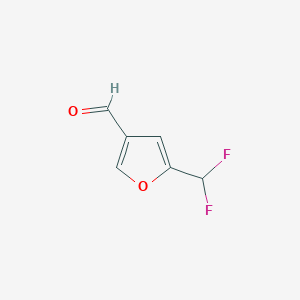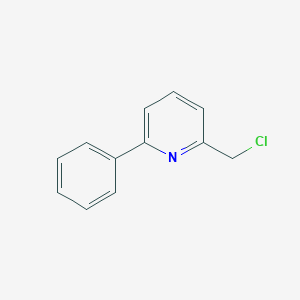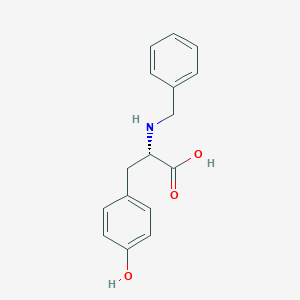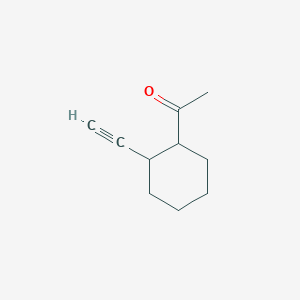
2-((叔丁氧羰基)氨基)乙基 4-甲基苯磺酸酯
概述
描述
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H25NO6S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzenesulfonate (tosylate) group, which makes it a versatile intermediate in various chemical reactions.
科学研究应用
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
- Organic Synthesis:
- Used as an intermediate in the synthesis of various organic compounds.
- Protecting group for amino groups in peptide synthesis.
- Medicinal Chemistry:
- Utilized in the synthesis of pharmaceutical intermediates.
- Protecting group for amino acids and peptides.
- Biochemistry:
- Employed in the modification of biomolecules.
- Protecting group for amino groups in the synthesis of bioconjugates.
- Material Science:
- Used in the preparation of functionalized polymers and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-aminoethanol with tert-butoxycarbonyl chloride to form the Boc-protected aminoethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
- Step 1: Boc Protection:
- React 2-aminoethanol with tert-butoxycarbonyl chloride.
- Reaction conditions: Use anhydrous conditions with a base like triethylamine.
- Product: 2-((tert-Butoxycarbonyl)amino)ethanol.
- Step 2: Tosylation:
- React 2-((tert-Butoxycarbonyl)amino)ethanol with 4-methylbenzenesulfonyl chloride.
- Reaction conditions: Use a base such as triethylamine in an anhydrous solvent like dichloromethane.
- Product: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
- Nucleophilic Substitution Reactions:
- The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
- Major products: Substituted products where the tosylate group is replaced by the nucleophile.
- Deprotection Reactions:
- The Boc group can be removed under acidic conditions.
- Common reagents: Trifluoroacetic acid, hydrochloric acid.
- Major products: Free amine and tert-butanol.
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group The Boc group protects the amino group from unwanted reactions during synthesis
相似化合物的比较
Similar Compounds:
- 2-((tert-Butoxycarbonyl)amino)ethanol:
- Similar structure but lacks the tosylate group.
- Used as an intermediate in organic synthesis.
- 4-Methylbenzenesulfonyl Chloride:
- Contains the tosylate group but lacks the Boc-protected amino group.
- Used as a reagent in organic synthesis.
- N-(tert-Butoxycarbonyl)glycine:
- Contains the Boc group but has a different backbone.
- Used as a protecting group for amino acids.
Uniqueness: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is unique due to the presence of both the Boc protecting group and the tosylate leaving group
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIGLWHXOENAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444861 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158690-56-3 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














